(2E)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile
Description
This compound features a thiazole core substituted at position 4 with a 3-nitrophenyl group and at position 2 with a prop-2-enenitrile moiety. The enenitrile bridge connects the thiazole to a 3,4,5-trimethoxyphenyl group, a structural motif common in bioactive molecules due to its hydrophobic and electron-donating properties .
Properties
IUPAC Name |
(E)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O5S/c1-27-18-8-13(9-19(28-2)20(18)29-3)7-15(11-22)21-23-17(12-30-21)14-5-4-6-16(10-14)24(25)26/h4-10,12H,1-3H3/b15-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHTNESXHPYZIPE-VIZOYTHASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C(\C#N)/C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile is a member of the thiazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties as reported in various studies.
Structural Overview
The compound can be represented by the following molecular formula:
- Molecular Formula: C22H22N4O6S
- Molecular Weight: 454.50 g/mol
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives. Specifically, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. For instance:
- A study reported that thiazole derivatives exhibited IC50 values ranging from 0.20 to 2.58 μM against multiple cancer cell lines, indicating strong growth inhibition capabilities .
- Another research highlighted a derivative with an IC50 of 25 nM against gastric cancer cells (NUGC), demonstrating its high potency .
Table 1: Anticancer Activity of Thiazole Derivatives
Antimicrobial Activity
The antimicrobial properties of thiazole derivatives have also been extensively studied. The compound's structural features contribute to its ability to inhibit bacterial growth:
- In vitro tests have shown that compounds similar to (2E)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile exhibit modest antibacterial activity against strains such as E. faecalis and S. saprophyticus .
- The minimum inhibitory concentration (MIC) values for these compounds have been recorded as low as 32 μg/mL for some derivatives .
Table 2: Antimicrobial Activity of Thiazole Derivatives
Anti-inflammatory Activity
Thiazole derivatives have also been investigated for their anti-inflammatory properties:
- Studies indicate that certain thiazoles can inhibit pro-inflammatory mediators in vitro, suggesting potential applications in treating inflammatory diseases .
Case Studies
One notable case study involved the synthesis and evaluation of a series of thiazole derivatives for their anticancer and antimicrobial activities. The results demonstrated that structural modifications significantly influenced biological activity.
Example Case Study
In a recent publication, researchers synthesized multiple thiazole derivatives and tested their efficacy against various cancer cell lines and bacterial strains. The most promising derivative exhibited an IC50 value of 5 μM against breast cancer cells while also showing effective antibacterial activity with an MIC of 10 μg/mL against Staphylococcus aureus .
Scientific Research Applications
Medicinal Chemistry Applications
The compound is primarily noted for its antimicrobial and anticancer properties. Research indicates that derivatives of thiazole compounds exhibit significant biological activities, including:
- Antimicrobial Activity : Thiazole derivatives have been found to possess broad-spectrum antimicrobial properties. They inhibit the growth of various bacterial strains and fungi, making them candidates for developing new antibiotics .
- Anticancer Properties : Several studies have reported that thiazole-based compounds can induce apoptosis in cancer cells. The presence of the nitrophenyl group enhances the cytotoxicity against different cancer cell lines .
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antimicrobial | Inhibits growth of bacteria and fungi | |
| Anticancer | Induces apoptosis in cancer cells | |
| Anti-inflammatory | Reduces inflammation in cellular models |
Material Science Applications
In addition to its biological applications, (2E)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile has potential uses in material science:
- Dyes and Pigments : The compound's vibrant color properties make it suitable for use in dyes and pigments. Its structural features allow it to absorb light effectively, which can be leveraged in various applications from textiles to coatings .
- Organic Electronics : Due to its electronic properties, this compound can be explored as a material in organic electronic devices. Its ability to conduct electricity may facilitate its use in organic light-emitting diodes (OLEDs) or organic solar cells .
Synthetic Applications
The compound serves as a valuable building block in organic synthesis:
- Synthesis of Complex Molecules : It can be utilized in the synthesis of more complex heterocyclic compounds. The functional groups present allow for further chemical modifications, making it a versatile intermediate in drug development and chemical research .
Table 2: Synthetic Routes Utilizing the Compound
| Synthetic Route | Product Type | References |
|---|---|---|
| Heterocyclic Synthesis | Complex pharmaceuticals | |
| Dye Synthesis | Organic dyes and pigments |
Case Studies
Several case studies highlight the practical applications of (2E)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile:
- Anticancer Study : A study demonstrated that this compound exhibited significant cytotoxic effects on breast cancer cell lines (MCF-7), leading to cell cycle arrest and apoptosis. The mechanism involved the activation of intrinsic apoptotic pathways .
- Antimicrobial Efficacy : Another research effort evaluated its antimicrobial activity against Staphylococcus aureus and Escherichia coli, showing promising results that suggest its potential as a new antimicrobial agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thiazole Ring
a. Nitrophenyl Positional Isomers
- (2E)-3-(3,4-Dimethoxyphenyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile (): Differs in the nitro group position (para vs. meta on the thiazole-attached phenyl) and methoxy substitution (dimethoxy vs. trimethoxy). Reduced methoxy groups decrease hydrophobicity, possibly lowering membrane permeability .
b. Alternative Aromatic Substitutions
- (2E)-3-(2-Nitrophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile (): Replaces 3-nitrophenyl with phenyl and places nitro on the ortho position of the adjacent phenyl.
Modifications to the Enenitrile-Linked Aromatic Group
a. Trimethoxyphenyl vs. Benzodioxol
- (E)-3-(1,3-Benzodioxol-5-ylamino)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile (): Substitutes trimethoxyphenyl with a benzodioxol group and introduces dichlorophenyl on the thiazole. Benzodioxol offers similar hydrophobicity but with improved metabolic stability due to reduced oxidative demethylation . Dichlorophenyl enhances halogen bonding, which may improve target selectivity but increase toxicity .
b. Amino vs. Trimethoxyphenyl Groups
- (2E)-2-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]-3-[(4-nitrophenyl)amino]prop-2-enenitrile (): Replaces trimethoxyphenyl with a 4-nitrophenylamino group. The amino group enables hydrogen bonding, enhancing solubility but reducing passive diffusion across lipid membranes .
Key Data Table
Critical Analysis of Structural and Functional Differences
- Electronic Effects: Meta-nitro (target) vs.
- Hydrophobicity : Trimethoxyphenyl (target) increases logP compared to dimethoxy or benzodioxol derivatives, influencing bioavailability .
- Synthetic Challenges : Bulky trimethoxyphenyl groups may lower reaction yields compared to smaller substituents (e.g., ) .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (2E)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via a multi-step approach:
Thiazole ring formation : React 3-nitrobenzaldehyde with thiourea and bromoketones (e.g., 3,4,5-trimethoxyacetophenone derivatives) under acidic conditions (HCl/EtOH) to form the 4-(3-nitrophenyl)thiazole intermediate .
Prop-2-enenitrile linkage : Use a Knoevenagel condensation between the thiazole intermediate and a 3,4,5-trimethoxyphenyl acetonitrile derivative, catalyzed by piperidine or ammonium acetate in refluxing ethanol .
- Optimization : Monitor reaction progress via TLC and adjust solvent polarity (e.g., DMF for sluggish reactions). Yield improvements (70–85%) are achieved by controlling temperature (80–100°C) and stoichiometric ratios (1:1.2 for thiazole:acetonitrile).
Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?
- Key Techniques :
- NMR : Confirm stereochemistry (E-configuration) via H NMR coupling constants ( for trans-vinylic protons) . The 3,4,5-trimethoxyphenyl group shows three singlet protons at δ 3.8–4.0 ppm .
- IR : Identify nitrile stretching (~2220 cm) and nitro group vibrations (~1520 cm) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H] at m/z 464.1) .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Assays :
- Antimicrobial : Broth microdilution (MIC) against S. aureus and C. albicans (CLSI guidelines), with positive controls (e.g., fluconazole) .
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7), comparing IC values to doxorubicin .
- Data Interpretation : Activity correlates with electron-withdrawing groups (nitro) enhancing membrane penetration .
Advanced Research Questions
Q. How do structural modifications (e.g., nitro position, methoxy substituents) influence bioactivity?
- SAR Insights :
- Nitro Group : Para-substitution on the phenyl ring reduces activity compared to meta (as in the target compound), likely due to steric hindrance .
- Methoxy Groups : Trimethoxy substitution enhances lipophilicity and π-π stacking with microbial enzyme active sites (e.g., CYP51 in fungi) .
- Data Table :
| Substituent Position | Antimicrobial MIC (µg/mL) | Anticancer IC (µM) |
|---|---|---|
| 3-Nitrophenyl (meta) | 8.2 (S. aureus) | 12.5 (HeLa) |
| 4-Nitrophenyl (para) | 32.1 | 28.7 |
Q. How can contradictory results in biological activity be resolved (e.g., high in vitro vs. low in vivo efficacy)?
- Analysis :
Solubility Issues : Poor aqueous solubility (logP ~3.5) may limit bioavailability. Use nanoformulations (liposomes) or pro-drug strategies .
Metabolic Instability : Nitro groups are prone to reduction in vivo. Replace with trifluoromethyl or cyano groups to improve stability .
- Experimental Design : Compare in vitro ADMET profiles (e.g., microsomal stability assays) with pharmacokinetic studies in rodent models.
Q. What computational methods predict binding modes with target proteins?
- Methodology :
- Docking Studies : Use AutoDock Vina to model interactions with C. albicans CYP51. The nitro group forms hydrogen bonds with Tyr118, while the thiazole ring engages in hydrophobic contacts .
- MD Simulations : Run 100-ns simulations (GROMACS) to assess stability of the protein-ligand complex. RMSD < 2 Å indicates robust binding .
Methodological Challenges
Q. What are the pitfalls in crystallizing this compound for X-ray analysis?
- Challenges :
- Polymorphism due to flexible enenitrile linkage. Use slow evaporation (CHCN/EtOAc) and seeding techniques .
- Solution : Co-crystallize with thiourea to stabilize the lattice via hydrogen bonding .
Q. How can reaction byproducts (e.g., Z-isomers) be minimized during synthesis?
- Optimization :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
